![molecular formula C10H11N3O2 B13273733 2-(Oxolan-3-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B13273733.png)
2-(Oxolan-3-yl)pyrazolo[1,5-a]pyrazin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxolan-3-yl)pyrazolo[1,5-a]pyrazin-4-ol is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with an oxolan-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yl)pyrazolo[1,5-a]pyrazin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable oxolane derivative in the presence of a base. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yl)pyrazolo[1,5-a]pyrazin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
2-(Oxolan-3-yl)pyrazolo[1,5-a]pyrazin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound may be explored for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Oxolan-3-yl)pyrazolo[1,5-a]pyrazin-4-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines:
Pyrazolo[3,4-d]pyrimidines:
Uniqueness
2-(Oxolan-3-yl)pyrazolo[1,5-a]pyrazin-4-ol is unique due to the presence of the oxolan-3-yl substituent, which may impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(oxolan-3-yl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C10H11N3O2/c14-10-9-5-8(7-1-4-15-6-7)12-13(9)3-2-11-10/h2-3,5,7H,1,4,6H2,(H,11,14) |
InChI Key |
ZNFHATFQCLOCLB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NN3C=CNC(=O)C3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13273658.png)
![3-[(1-Methoxypropan-2-yl)amino]benzonitrile](/img/structure/B13273668.png)
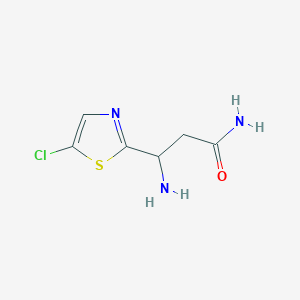
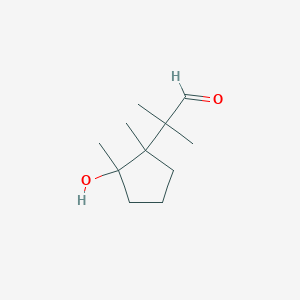
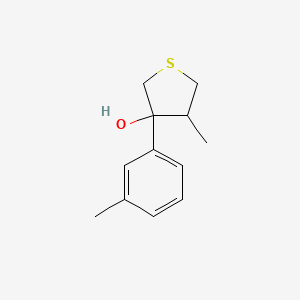
![2-[(2-Aminoethyl)(methyl)amino]acetic acid](/img/structure/B13273691.png)

![2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol](/img/structure/B13273699.png)
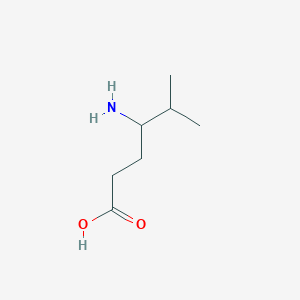
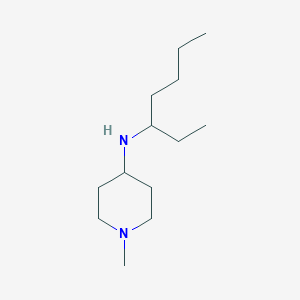
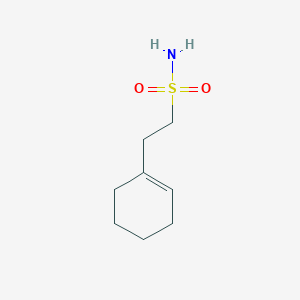
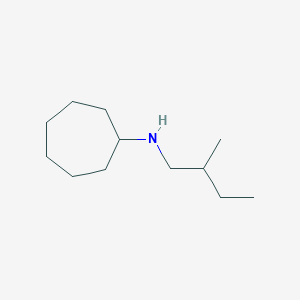
![1-{[1-(4-Bromophenyl)ethyl]amino}propan-2-ol](/img/structure/B13273724.png)
